2-(5-phenyl-1H-imidazol-2-yl)benzoic acid
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Overview
Description
2-(4-Phenyl-1H-imidazol-2-yl)benzoic acid is a compound that features an imidazole ring fused with a benzoic acid moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts significant chemical and biological properties to the compound
Preparation Methods
The synthesis of 2-(4-Phenyl-1H-imidazol-2-yl)benzoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-1H-imidazole with a benzoic acid derivative. The reaction conditions often include the use of catalysts such as anhydrous aluminum chloride and solvents like ethanol or dimethylformamide (DMF) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(4-Phenyl-1H-imidazol-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones, forming imine or enamine derivatives.
Scientific Research Applications
2-(4-Phenyl-1H-imidazol-2-yl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Phenyl-1H-imidazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity . The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication .
Comparison with Similar Compounds
2-(4-Phenyl-1H-imidazol-2-yl)benzoic acid can be compared with other imidazole-containing compounds, such as:
Clemizole: An antihistaminic agent with a similar imidazole core.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole moiety.
The uniqueness of 2-(4-Phenyl-1H-imidazol-2-yl)benzoic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives.
Properties
CAS No. |
824395-45-1 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-(5-phenyl-1H-imidazol-2-yl)benzoic acid |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)13-9-5-4-8-12(13)15-17-10-14(18-15)11-6-2-1-3-7-11/h1-10H,(H,17,18)(H,19,20) |
InChI Key |
UEVIMVMFJBOOOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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